

Technical Support Center: Optimizing Z-VRPR-FMK in Cellular Assays

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Compound of Interest

Compound Name: Z-VRPR-FMK (trifluoroacetate salt)

Cat. No.: B1164508

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Executive Summary

Z-VRPR-FMK is a peptide-based, irreversible inhibitor designed to target the paracaspase activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). It is a critical tool for dissecting the NF- κ B signaling pathway, particularly in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).

However, users frequently encounter a "Permeability-Specificity Paradox." Due to the presence of positively charged arginine residues, Z-VRPR-FMK exhibits poor cell permeability. This forces researchers to use high concentrations (50–100 μ M) to achieve intracellular efficacy, pushing the compound into a range where the fluoromethyl ketone (FMK) warhead loses selectivity and begins alkylating off-target cysteine proteases.

This guide provides a technical framework to distinguish bona fide MALT1 inhibition from off-target noise.

Module 1: Specificity & Off-Target Profiling

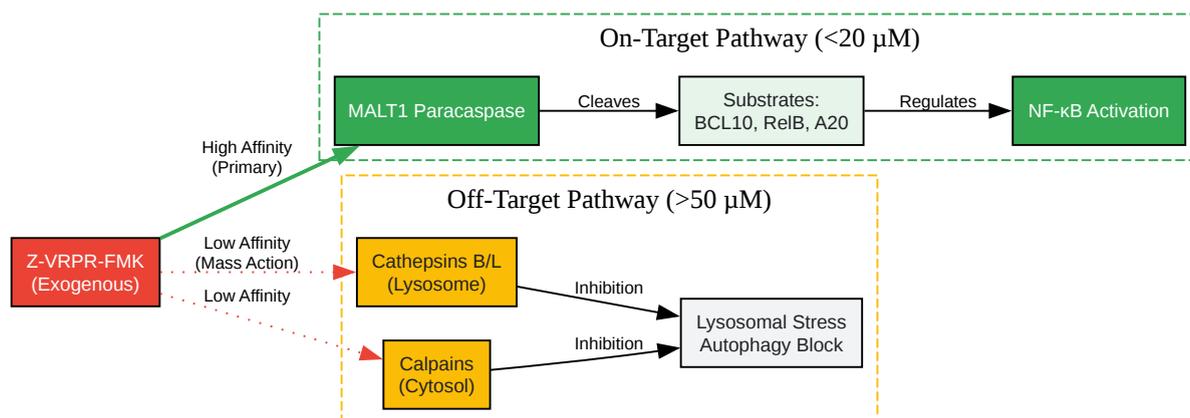
Q1: Is Z-VRPR-FMK truly specific for MALT1?

Short Answer: Specificity is concentration-dependent. At concentrations <20 μ M, it is highly selective. At concentrations >50 μ M, the risk of inhibiting other cysteine proteases (Cathepsins, Calpains, and Caspases) increases significantly.

Detailed Mechanism: Z-VRPR-FMK mimics the MALT1 substrate sequence (Val-Arg-Pro-Arg). The FMK (fluoromethyl ketone) group is an electrophilic "warhead" that forms a covalent thioether bond with the active site cysteine of the protease.

- On-Target: Covalent modification of MALT1 (Cys464).
- Off-Target: At high molarity, the FMK group becomes a "promiscuous alkylator." It can irreversibly inhibit:
 - Cathepsin B & L: Lysosomal cysteine proteases. Inhibition leads to lysosomal swelling and autophagy dysfunction.
 - Calpains: Calcium-dependent proteases involved in cytoskeletal remodeling.
 - Caspases: While Z-VRPR is optimized for MALT1, cross-reactivity with Caspase-3/8 can occur at extreme doses (>100 μM), confounding apoptosis assays.

Visualizing the Off-Target Pathways



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Figure 1: Concentration-dependent selectivity profile. Green pathways represent the intended mechanism; yellow/dotted pathways represent off-target effects driven by mass action at high

concentrations.

Module 2: Troubleshooting Experimental Artifacts

Q2: My cells are dying rapidly (6-12h). Is this MALT1-mediated apoptosis?

Analysis: Unlikely. MALT1 inhibition in ABC-DLBCL typically induces a cytostatic effect or slow apoptosis (24–48h) via NF- κ B suppression. Rapid cell death (<12h) often indicates:

- Chemical Toxicity: The peptide or solvent (DMSO) concentration is too high.
- Off-Target Cathepsin Inhibition: Blockage of lysosomal turnover can trigger rapid necrotic or vacuolar cell death.

Diagnostic Protocol: The "Rescue" Control To confirm if the observed phenotype is MALT1-dependent, you must demonstrate that the effect correlates with the inhibition of MALT1 substrates, not just cell viability.

Step	Action	Rationale
1	Titration	Perform a dose-response (1, 10, 50, 100 μ M).
2	Western Blot	Blot for HOIL-1 or RelB cleavage fragments.
3	Interpretation	If cell death occurs at 50 μ M, but RelB cleavage is fully inhibited at 10 μ M, the death at 50 μ M is likely off-target toxicity.

Q3: Why do I need such high concentrations (50-75 μ M) to see an effect?

Technical Insight: The Z-VRPR sequence contains two Arginine (Arg) residues. These are positively charged and highly hydrophilic, making passive transport across the lipophilic cell

membrane inefficient.

- Consequence: The intracellular concentration is a fraction of the extracellular dose.
- Alternative: Consider using Small Molecule Inhibitors (e.g., MI-2 or Mepazine) as a parallel control. These are cell-permeable and bind MALT1 non-covalently, providing a distinct chemical validation of your phenotype.

Module 3: Validation Protocols

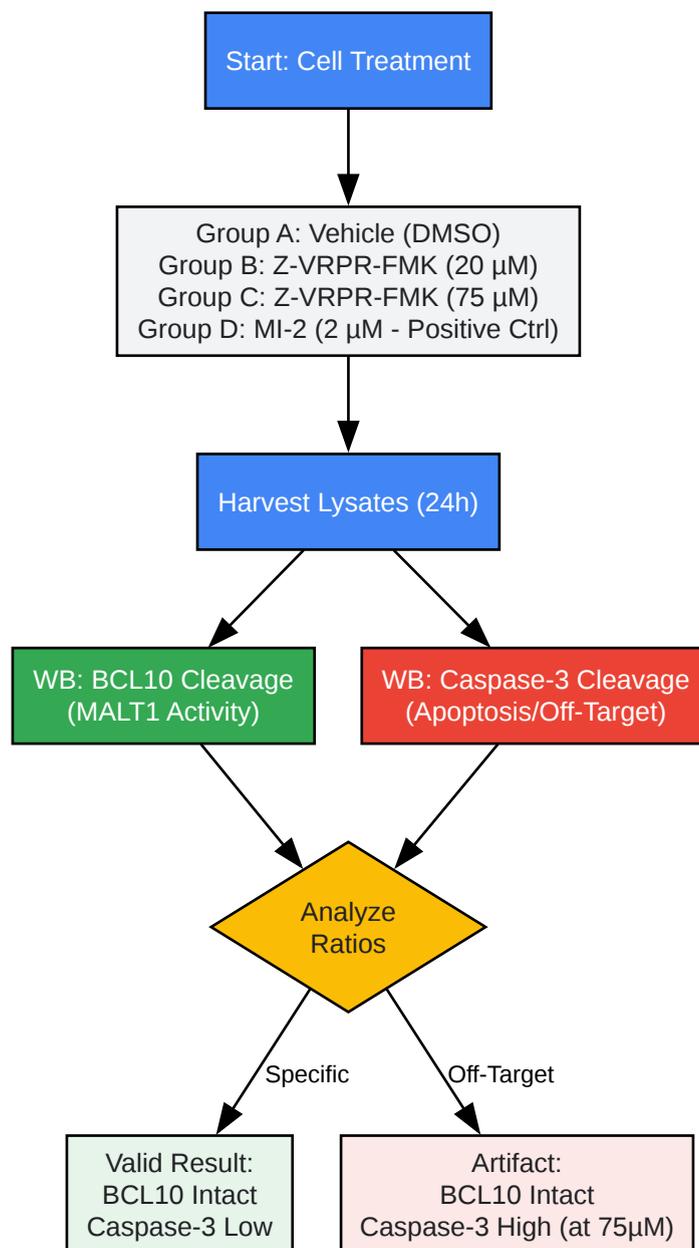
Protocol: Specificity Validation Workflow

Objective: To distinguish MALT1 inhibition from general protease inhibition.

Reagents:

- Z-VRPR-FMK (Target)[1][2][3][4][5][6][7]
- Z-VAD-FMK (Pan-Caspase Control)[8][9]
- E-64d (Cathepsin Control)
- Antibodies: Anti-MALT1, Anti-BCL10, Anti-Cleaved Caspase-3.

Workflow Diagram:



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Figure 2: Decision tree for validating inhibitor specificity via Western Blot analysis.

Module 4: Stability & Handling FAQs

Q4: How stable is Z-VRPR-FMK in culture media?

Fact: Fluoromethyl ketones are reactive electrophiles. In aqueous media (pH 7.4), they are susceptible to hydrolysis and reaction with serum proteins (albumin), reducing their effective half-life.

- Recommendation: For experiments >24h, replenish the inhibitor by replacing the media with fresh compound to maintain effective concentration.
- Storage: Store stock solutions (DMSO) at -80°C. Avoid repeated freeze-thaw cycles, as moisture entry hydrolyzes the FMK warhead, rendering it inactive (and potentially toxic due to fluoroacetate release).

Q5: Can I use Z-VRPR-FMK in vivo?

Advisory: No. Z-VRPR-FMK is a tool compound for in vitro use only.

- Bioavailability: Poor (due to peptide nature).
- Metabolism: Rapidly degraded by serum proteases.
- Toxicity: The FMK moiety can release fluoroacetate (a metabolic poison) upon extensive degradation in vivo.

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